molecular formula C11H13N5O2 B7098331 ethyl 5-[(pyrazin-2-ylamino)methyl]-1H-imidazole-4-carboxylate

ethyl 5-[(pyrazin-2-ylamino)methyl]-1H-imidazole-4-carboxylate

Cat. No.: B7098331
M. Wt: 247.25 g/mol
InChI Key: NZHRMRGXXGJXEV-UHFFFAOYSA-N
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Description

Ethyl 5-[(pyrazin-2-ylamino)methyl]-1H-imidazole-4-carboxylate is a heterocyclic compound that contains both pyrazine and imidazole rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both pyrazine and imidazole rings in its structure makes it a versatile molecule with unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-[(pyrazin-2-ylamino)methyl]-1H-imidazole-4-carboxylate typically involves the condensation of pyrazine-2-amine with ethyl 4-formyl-1H-imidazole-5-carboxylate. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product.

  • Step 1: Formation of Ethyl 4-formyl-1H-imidazole-5-carboxylate

    • React ethyl imidazole-4-carboxylate with a formylating agent such as formic acid or formamide.
    • Reaction conditions: Reflux in an appropriate solvent like ethanol or methanol.
  • Step 2: Condensation with Pyrazine-2-amine

    • Mix ethyl 4-formyl-1H-imidazole-5-carboxylate with pyrazine-2-amine in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid.
    • Reaction conditions: Stirring at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the imidazole ring can yield partially or fully reduced imidazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazine and imidazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized pyrazine derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted pyrazine and imidazole derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 5-[(pyrazin-2-ylamino)methyl]-1H-imidazole-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs. Its unique structure allows it to interact with various biological targets, making it a candidate for anti-inflammatory, antimicrobial, and anticancer agents.

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of ethyl 5-[(pyrazin-2-ylamino)methyl]-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets in biological systems. The pyrazine and imidazole rings can form hydrogen bonds and π-π interactions with proteins and enzymes, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-[(pyridin-2-ylamino)methyl]-1H-imidazole-4-carboxylate
  • Ethyl 5-[(quinolin-2-ylamino)methyl]-1H-imidazole-4-carboxylate
  • Ethyl 5-[(benzimidazol-2-ylamino)methyl]-1H-imidazole-4-carboxylate

Uniqueness

Ethyl 5-[(pyrazin-2-ylamino)methyl]-1H-imidazole-4-carboxylate is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 5-[(pyrazin-2-ylamino)methyl]-1H-imidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O2/c1-2-18-11(17)10-8(15-7-16-10)5-14-9-6-12-3-4-13-9/h3-4,6-7H,2,5H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHRMRGXXGJXEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC=N1)CNC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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